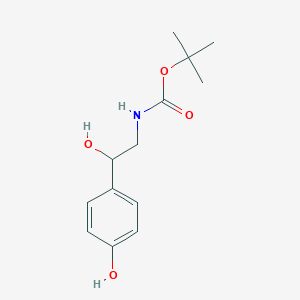
Tert-butyl 2-hydroxy-2-(4-hydroxyphenyl)ethylcarbamate
Descripción general
Descripción
Tert-butyl 2-hydroxy-2-(4-hydroxyphenyl)ethylcarbamate is a chemical compound with the molecular formula C13H19NO4. It is related to other compounds such as tert-Butyl 2-hydroxy-2-(4-pyridinyl)ethylcarbamate and tert-Butyl ethyl (2-hydroxy-2-phenylethyl)carbamate .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its molecular formula C13H19NO4. Related compounds such as tert-Butyl [4-(2-hydroxyethyl)phenyl]carbamate have similar structures .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular formula C13H19NO4. The molecular weight is 253.29 g/mol.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Related Compounds : Tert-butyl 2-hydroxy-2-(4-hydroxyphenyl)ethylcarbamate is used as an intermediate in the synthesis of various biologically active compounds, such as omisertinib (AZD9291). A study by Zhao et al. (2017) established a rapid synthetic method for a related compound, highlighting its importance in pharmaceutical research (Bingbing Zhao et al., 2017).
Structural Analysis and Crystallography : A study by Howie et al. (2011) analyzed the molecular structures of tert-butyl 2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates, derived from L-serine. This research is vital for understanding the structural aspects and potential applications of similar carbamates (R. A. Howie et al., 2011).
Photophysical Dynamics : Qian et al. (2007) studied compounds related to this compound, focusing on their photophysical dynamics, which is significant for applications in materials science and photophysics (Yan Qian et al., 2007).
Hydrogen Bonding in Molecular Structure : Bai and Wang (2014) synthesized a compound related to this compound and analyzed its intramolecular hydrogen bonding. This research contributes to our understanding of molecular interactions and stability (Xiao-Guang Bai & Ju-Xian Wang, 2014).
Organic Synthesis Building Blocks : Guinchard et al. (2005) described the synthesis of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which behave as N-(Boc)-protected nitrones. This research is significant for developing new methods in organic synthesis (Xavier Guinchard et al., 2005).
Enzymatic Kinetic Resolution : Piovan et al. (2011) conducted a study on the enzymatic kinetic resolution of a compound closely related to this compound, emphasizing its potential in producing chiral compounds (Leandro Piovan et al., 2011).
Degradation Pathways in Environmental Applications : Stefan et al. (2000) and Thornton et al. (2020) investigated the degradation pathways of similar compounds in environmental contexts, such as the treatment of methyl tert-butyl ether and its fate in soil and groundwater. This research is critical for understanding the environmental impact and degradation processes of related carbamates (M. Stefan et al., 2000); (S. Thornton et al., 2020).
Ligand Properties in Metal Coordination : Formica et al. (2018) explored the coordination and photochemical properties of hydroxypyrazole-based ligands, which can be related to this compound, demonstrating their potential as fluorescent sensors (M. Formica et al., 2018).
Propiedades
IUPAC Name |
tert-butyl N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-8-11(16)9-4-6-10(15)7-5-9/h4-7,11,15-16H,8H2,1-3H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJBWOOFDAKLIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



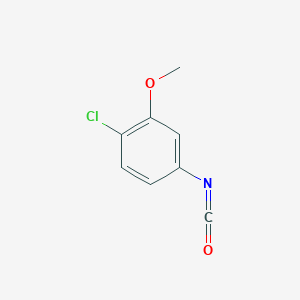
![tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate](/img/structure/B182149.png)
![1,3-Diazaspiro[4.5]decane-2,4-dione](/img/structure/B182151.png)

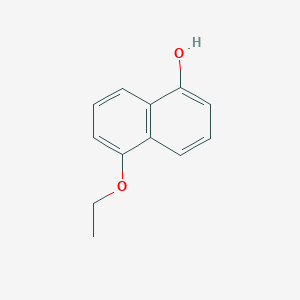


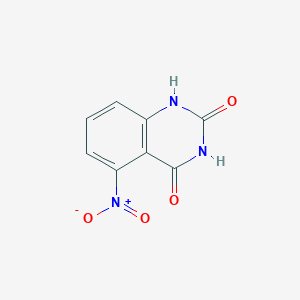
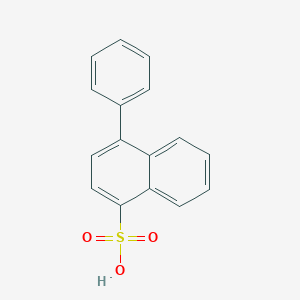
![1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B182161.png)
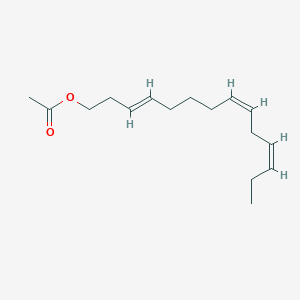

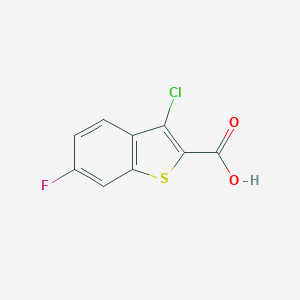
![6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B182169.png)